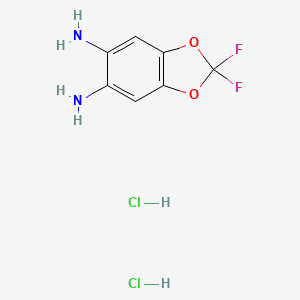

2,2-二氟-1,3-苯并二氧杂环戊烯-5,6-二胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride” is a fluorescent derivatization reagent . It is an intermediate compound used especially for the preparation of products for agricultural chemistry and for the synthesis of pharmaceutical products .

Synthesis Analysis

The compound is prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis

The molecular formula of the compound is C7H6F2N2O2 . The molecular weight is 188.13 g/mol .Chemical Reactions Analysis

The only enzyme required for defluorination of “2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride” is toluene dioxygenase .Physical And Chemical Properties Analysis

The compound is a light brown solid . It has a refractive index of n20/D 1.444 and a density of 1.303 g/mL at 25 °C .科学研究应用

- 与5-溴-2,2-二氟-1,3-苯并二氧杂环戊烯等相关化合物用作有机合成的前体 . 这表明我们的化合物也可以用作更复杂分子的构建模块。

- 它在活性药物成分中用作中间体 , 表明其在药物开发和合成中的潜在用途。

- 该化合物可用于合成农用化学品 , 可能作为杀虫剂或除草剂的中间体。

- 作为染料生产的中间体 , 它可能参与为纺织品或其他材料创造染料。

有机合成前体

医药中间体

农用化学品

染料领域

氟化构建模块

作用机制

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various benzodioxole-containing pharmaceutical active compounds .

Mode of Action

It is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .

Biochemical Pathways

It is used in the synthesis of various benzodioxole-containing pharmaceutical active compounds, which may affect multiple biochemical pathways depending on their specific targets .

Result of Action

As an intermediate in the synthesis of various benzodioxole-containing pharmaceutical active compounds, its effects would largely depend on the specific active compounds that are synthesized from it .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known to be used in the synthesis of Kv3 inhibitors and renin inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role in the synthesis of Kv3 inhibitors and renin inhibitors , it may influence cell function by modulating these pathways

Molecular Mechanism

It is likely to exert its effects at the molecular level through interactions with biomolecules involved in the Kv3 and renin pathways

属性

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2.2ClH/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7;;/h1-2H,10-11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOXLEGHXUPGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(O2)(F)F)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)

![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)

![2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate](/img/structure/B569097.png)

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)